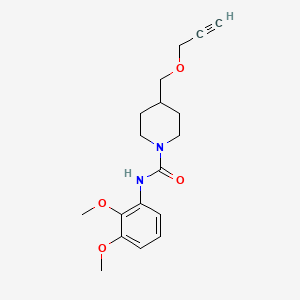
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a compound with significant potential in pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.4 g/mol
- IUPAC Name : N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
- CAS Number : 1251565-83-9
Biological Activity Overview
The compound exhibits various biological activities, primarily due to its piperidine structure, which is known for its interaction with neurotransmitter systems. The following sections detail specific activities and studies related to this compound.
1. Neuropharmacological Effects
Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving acetylcholine. A study on similar piperazine derivatives showed promising results in inhibiting human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .
Table 1: Comparison of Piperidine Derivatives and Their Biological Activities
2. Antioxidant Properties
The compound's structure suggests it may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models .
3. Antimicrobial Activity
Preliminary studies have indicated that piperidine derivatives exhibit antimicrobial properties. In vitro assays have shown that certain modifications of piperidine structures can enhance their efficacy against various bacterial strains. This suggests that this compound could be evaluated for similar activity .
Case Study 1: Acetylcholinesterase Inhibition
A study focused on the molecular docking of piperazine derivatives revealed that certain structural features are critical for binding affinity to AChE. The presence of a dimethoxyphenyl group in the structure of this compound may enhance its interaction with the enzyme's active site, potentially leading to effective inhibition .
Case Study 2: Antioxidant Activity Assessment
In cellular models, derivatives similar to N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine have been tested for their ability to reduce reactive oxygen species (ROS). Results indicated a significant decrease in ROS levels, supporting the hypothesis that these compounds could serve as effective antioxidants in therapeutic applications .
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLFMRGLQVGIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)COCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














